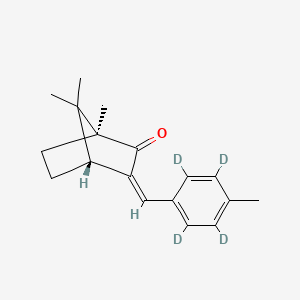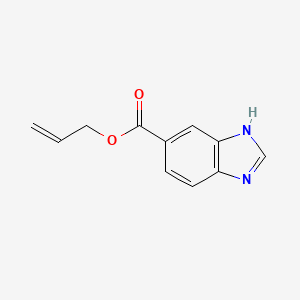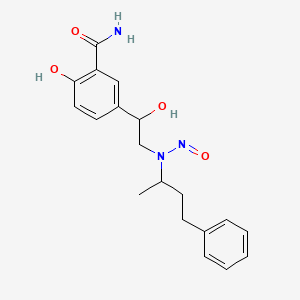
N-Nitroso Labetalol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso Labetalol is a derivative of the beta-blocker labetalol, which is commonly used to manage hypertension and other cardiovascular conditions. This compound is formed through the nitrosylation of labetalol, a process that introduces a nitroso group into the molecular structure. This compound has garnered attention due to its potential implications in pharmaceutical safety and its role as an impurity in drug formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso Labetalol typically involves the nitrosylation of labetalol. This process can be achieved by reacting labetalol with nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso Labetalol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Nitro derivatives of labetalol.
Reduction: Amine derivatives of labetalol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Nitroso Labetalol has several scientific research applications:
Chemistry: Used as a reference standard for analytical methods to detect nitrosamine impurities in pharmaceuticals.
Biology: Studied for its potential biological effects and interactions with cellular components.
Medicine: Investigated for its implications in drug safety and potential carcinogenicity.
Industry: Used in quality control processes to ensure the safety and efficacy of pharmaceutical products.
Mechanism of Action
N-Nitroso Labetalol exerts its effects primarily through interactions with adrenergic receptors. The nitroso group can modify the binding affinity and activity of labetalol at these receptors, potentially altering its pharmacological profile. The molecular targets include beta-adrenergic and alpha-adrenergic receptors, which play a crucial role in regulating cardiovascular functions .
Comparison with Similar Compounds
Similar Compounds
- N-Nitroso Propranolol
- N-Nitroso Metoprolol
- N-Nitroso Atenolol
Uniqueness
N-Nitroso Labetalol is unique due to its specific structural modifications and the presence of both alpha and beta-adrenergic blocking properties. This dual action distinguishes it from other nitrosamine derivatives of beta-blockers, which may only target beta-adrenergic receptors .
Properties
CAS No. |
2820170-74-7 |
|---|---|
Molecular Formula |
C19H23N3O4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-hydroxy-5-[1-hydroxy-2-[nitroso(4-phenylbutan-2-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C19H23N3O4/c1-13(7-8-14-5-3-2-4-6-14)22(21-26)12-18(24)15-9-10-17(23)16(11-15)19(20)25/h2-6,9-11,13,18,23-24H,7-8,12H2,1H3,(H2,20,25) |
InChI Key |
KQZMONDKWBDGEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N(CC(C2=CC(=C(C=C2)O)C(=O)N)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


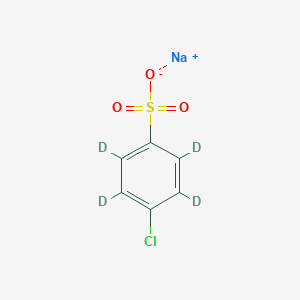
![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
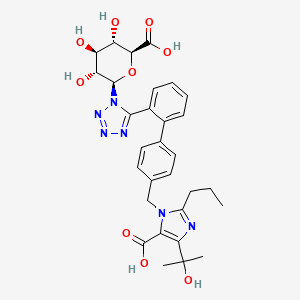
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)
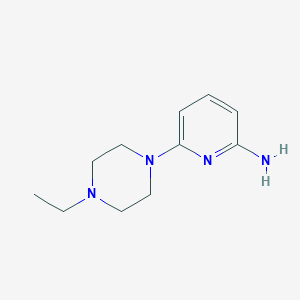
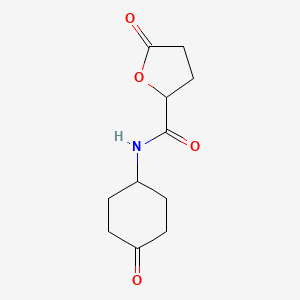
![N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13861443.png)
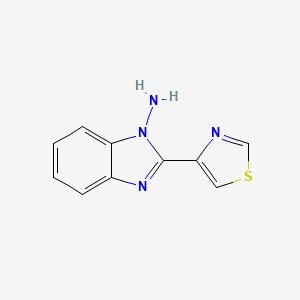
![tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
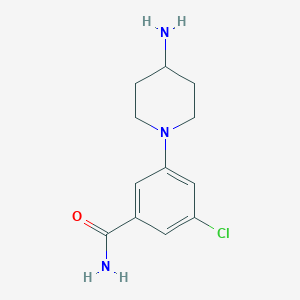
![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)
